Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate
Overview
Description
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate is a complex organic compound with a molecular formula of C16H20N2O5 This compound is characterized by the presence of a piperazine ring substituted with a 3-methoxybenzoyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 3-Methoxybenzoyl Group: The piperazine ring is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the 3-methoxybenzoyl-substituted piperazine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, substituted amines.
Scientific Research Applications
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate can be compared with other similar compounds such as:
Ethyl (3-methoxybenzoyl)acetate: Similar structure but lacks the piperazine ring.
Ethyl (4-methoxybenzoyl)acetate: Similar structure with a different position of the methoxy group.
Ethyl (2-methoxybenzoyl)acetate: Similar structure with the methoxy group in the ortho position.
Uniqueness
The presence of the piperazine ring in this compound distinguishes it from other similar compounds, providing it with unique chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-3-23-14(19)10-13-15(20)17-7-8-18(13)16(21)11-5-4-6-12(9-11)22-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPNSCRSXWHUMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332163 | |
Record name | ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665741 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
318959-08-9 | |
Record name | ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601332163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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